molecular formula C11H16ClN5 B2698008 2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2126177-54-4

2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B2698008
CAS No.: 2126177-54-4
M. Wt: 253.73
InChI Key: AVLLAJFYSLNNDB-UHFFFAOYSA-N
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Description

This compound (CAS: 2126177-54-4) is a hydrochloride salt featuring a fused bicyclic core of imidazo[1,2-a]pyridine substituted with a 1-methylpyrazol-4-yl group at position 2 and an amine at position 2. Its molecular formula is C₁₁H₁₆ClN₅, with a molecular weight of 253.73 g/mol. The structure combines hydrogen-bonding capability (via the pyrazole and amine groups) with conformational rigidity, making it a versatile scaffold in medicinal chemistry for drug discovery, particularly in kinase inhibitor design . It is commercially available in ≥95% purity, with prices ranging from $340/50 mg to $1,381/g, depending on the supplier .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5.ClH/c1-15-7-8(6-13-15)10-11(12)16-5-3-2-4-9(16)14-10;/h6-7H,2-5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLLAJFYSLNNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(N3CCCCC3=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride is a novel pyrazole-containing derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential against various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H13N5·HCl
  • Molecular Weight : 270.73 g/mol
  • CAS Number : 112029-98-8

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages were recorded at 54.25% and 38.44%, respectively .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it targets kinases involved in cell proliferation and survival pathways .

Anti-Infective Properties

The compound has also been evaluated for its anti-infective properties:

  • Activity Against Mycobacterium tuberculosis : In a study evaluating novel anti-tubercular agents, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent activity .
  • Cytotoxicity Assessment : Importantly, the evaluated compounds were found to be non-toxic to HEK-293 cells, suggesting a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Notes
AnticancerHeLa (cervical cancer)~54.25% growth inhibitionSignificant antiproliferative effects
AnticancerHepG2 (liver cancer)~38.44% growth inhibitionNon-toxic to normal fibroblasts
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18Effective against resistant strains

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound acts as an inhibitor for several kinases involved in critical signaling pathways such as the p38 MAPK pathway, which plays a significant role in inflammation and cancer progression .
  • Molecular Docking Studies : Docking simulations have revealed that the compound exhibits strong binding affinities towards target enzymes, supporting its potential as a lead candidate for drug development .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated that the compound effectively reduced the viability of breast and lung cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes that are crucial for various biological processes. For example, it has been identified as a potent inhibitor of certain kinases involved in cancer signaling pathways. The inhibition of these kinases can lead to decreased tumor growth and improved therapeutic outcomes in cancer treatment .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. Studies indicate that it can mitigate oxidative stress-induced neuronal damage and enhance cognitive function in animal models of neurodegenerative diseases . This property makes it a candidate for further investigation in the context of Alzheimer’s disease and other neurodegenerative disorders.

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits cell growth
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits kinases involved in cancer signaling pathways
Neuroprotective EffectsMitigates oxidative stress; enhances cognitive function

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed significant increases in apoptotic cells following treatment with the compound compared to controls .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of the target compound, highlighting structural and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Price/Availability References
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride 2126177-54-4 C₁₁H₁₆ClN₅ 253.73 1-Methylpyrazol-4-yl, amine High solubility (hydrochloride salt), rigid scaffold for target binding $340/50 mg (Aaron Chemicals)
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride N/A C₁₁H₁₇ClN₂O₂ 206.24 Isopropyl, carboxylic acid Increased polarity due to carboxylic acid; potential for salt bridges in binding Not commercially listed
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride 2044713-61-1 C₁₂H₁₅ClN₄ 250.73 Phenyl, amine Higher lipophilicity (logP ~2.5 vs. ~1.8 for target); may enhance membrane permeability Price on inquiry (EOS Med Chem)
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine 1099621-16-5 C₈H₁₃N₃ 151.21 Methyl, amine (position 6) Smaller size may improve metabolic stability but reduce target specificity Not commercially listed
1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone 1538994-41-0 C₁₀H₁₀ClN₂O 209.65 Chlorine, methyl, ketone Electrophilic ketone group for covalent binding; chlorine enhances halogen bonding Available via MolPort (4 suppliers)

Key Observations

Structural Flexibility vs. The imidazopyridine core is shared across analogs, but substitution patterns (e.g., amine position, halogenation) dictate interactions with biological targets. For example, the ketone in 1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone enables covalent inhibition mechanisms .

Solubility and Bioavailability: Hydrochloride salts (e.g., target compound and 2-phenyl analog) enhance aqueous solubility compared to free bases, critical for oral bioavailability .

Commercial Accessibility :

  • The target compound is more widely available than analogs like 3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, which lacks commercial listings .

Therapeutic Potential: Pyrazole-containing derivatives (e.g., target compound) are frequently explored in kinase inhibitor pipelines due to their ability to occupy hydrophobic pockets in ATP-binding sites . Chlorinated analogs (e.g., 1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone) may exhibit enhanced antibacterial or antiviral activity via halogen-bond interactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can yield and purity be optimized?

A multi-step synthesis approach is typically employed, starting with functionalized pyrazole and imidazo-pyridine precursors. Key steps include:

  • Condensation reactions : Use DMSO as a solvent with cesium carbonate as a base and copper(I) bromide as a catalyst to facilitate coupling between pyrazole and imidazo-pyridine moieties .
  • Purification : Employ gradient elution (e.g., ethyl acetate/hexane) via flash chromatography to isolate the product. Monitor purity using HPLC with UV detection (λ = 254 nm) .
  • Yield optimization : Adjust reaction time (e.g., 48 hours at 35°C) and stoichiometry of cyclopropanamine or analogous amines to minimize byproducts .

Q. How should researchers characterize the compound’s structural identity and purity?

  • Spectroscopic methods :
    • 1H/13C NMR : Confirm proton environments and carbon frameworks. For example, aromatic protons in the pyrazole ring typically appear at δ 8.87 ppm (doublet, J = 2.0 Hz) .
    • HRMS (ESI) : Validate molecular weight (e.g., observed [M+H]+ at m/z 215) .
  • Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, particularly for verifying hydrogen bonding and chloride counterion interactions .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to assess during pre-formulation studies?

  • Solubility : Test in buffered solutions (pH 1.2–7.4) and polar solvents (DMSO, ethanol). Note that hydrochloride salts often exhibit improved aqueous solubility compared to free bases .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the imidazo-pyridine core) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across assays?

  • Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement.
  • Control experiments : Include structurally related analogs (e.g., 1,3-dimethylpyrazole derivatives) to isolate the contribution of the pyrazole-4-yl substituent to activity .
  • Data normalization : Account for batch-to-batch variability in compound purity by standardizing synthetic protocols and analytical QC thresholds .

Q. What strategies are effective for optimizing potency through structural modifications?

  • Substituent variation : Replace the 1-methyl group on the pyrazole with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Scaffold hopping : Synthesize triazolo-pyridine or imidazo-thiadiazine analogs (e.g., 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives) to explore alternative binding conformations .
  • Computational guidance : Perform docking studies (e.g., using AutoDock Vina) to prioritize modifications predicted to improve target (e.g., kinase) binding .

Q. How should researchers design in vitro models to evaluate target selectivity and off-target effects?

  • Panel screening : Test against related enzyme families (e.g., kinase panels with >50 isoforms) to identify selectivity profiles.
  • Proteome-wide profiling : Use chemical proteomics (e.g., affinity pull-down with biotinylated analogs) to map off-target interactions .
  • Functional assays : Pair biochemical inhibition data with phenotypic readouts (e.g., apoptosis or cell cycle arrest) in disease-relevant cell lines .

Q. What methodologies are recommended for analyzing metabolic stability and identifying major metabolites?

  • Microsomal incubations : Use liver microsomes (human/rat) with NADPH cofactors, followed by LC-QTOF-MS to detect phase I metabolites (e.g., hydroxylation at the imidazo-pyridine core) .
  • CYP inhibition assays : Screen against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks .

Methodological Resources

  • Structural refinement : SHELX suite (SHELXL for crystallographic refinement) .
  • Synthetic protocols : Copper-catalyzed coupling reactions for heterocyclic systems .
  • Data interpretation : HRMS and NMR spectral libraries for imidazo-pyridine derivatives .

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